

1-Chloro-4-phenoxybenzene-d5 physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-phenoxybenzene-d5

Cat. No.: B3044233

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1-Chloro-4-phenoxybenzene-d5**

This technical guide provides a comprehensive overview of the physical properties of **1-Chloro-4-phenoxybenzene-d5**, a deuterated isotopologue of 1-Chloro-4-phenoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details the physical characteristics, the methods for their determination, and a logical workflow for property analysis.

Physical Properties

The introduction of deuterium in place of protium atoms in a molecule leads to a change in its physical properties due to the kinetic isotope effect. Deuterium is heavier than protium, which results in lower vibrational frequencies of C-D bonds compared to C-H bonds, leading to a stronger bond and affecting properties like melting and boiling points.[\[1\]](#)

Data Summary

The following table summarizes the key physical properties of 1-Chloro-4-phenoxybenzene and its deuterated form, **1-Chloro-4-phenoxybenzene-d5**.

Property	1-Chloro-4-phenoxybenzene	1-Chloro-4-phenoxybenzene-d5
Molecular Formula	<chem>C12H9ClO</chem> [2][3]	<chem>C12H4D5ClO</chem> [4]
Molecular Weight	204.65 g/mol [2][3][5]	209.69 g/mol [4]
Appearance	Pale yellow liquid[2]	Pale yellow liquid (expected)
Melting Point	-8 °C[2][6][7]	Slightly higher than -8 °C (expected)[1][8]
Boiling Point	284-295 °C (at 760 mmHg)[2][7]	Slightly higher than the non-deuterated form (expected)[1][8]
Density	1.193 g/mL[6]	Higher than 1.193 g/mL (expected)[8]
Water Solubility	3.3 mg/L at 25 °C[7][9]	Similar to the non-deuterated form (expected)
CAS Number	7005-72-3[2][3][6]	93951-85-0[4]

Note: "Expected" values for the deuterated compound are based on the general principles of how deuteration affects physical properties, as specific experimental data is not widely available.

Experimental Protocols

Standard methodologies are employed to determine the physical properties of chemical compounds. The following are generalized protocols for the key properties listed above.

Melting Point Determination

The melting point is typically determined using a capillary tube method with a melting point apparatus.

- **Sample Preparation:** A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

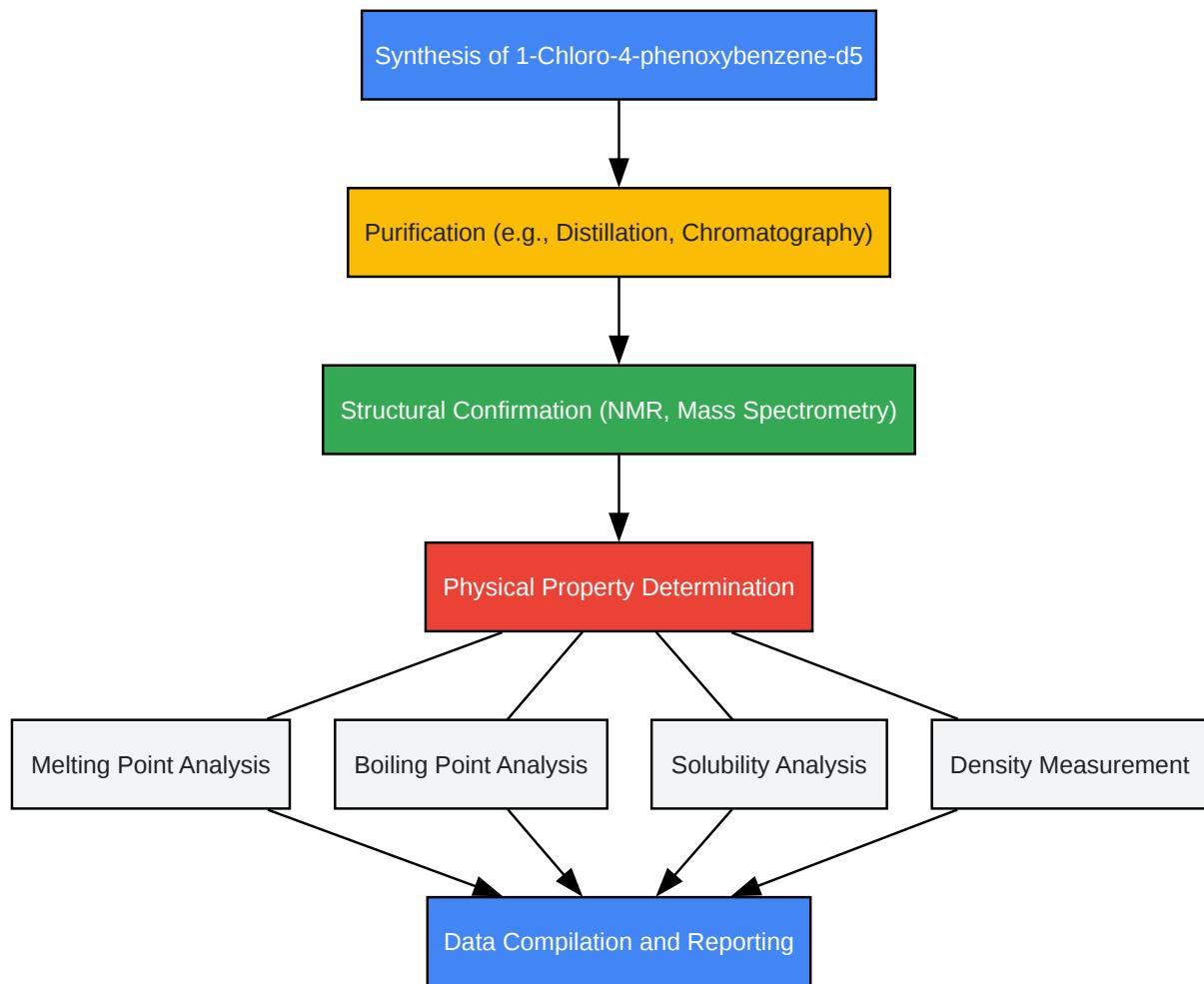
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to allow for accurate observation.
- **Observation:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

The boiling point can be determined by distillation or using a micro-method.

- **Distillation Method:** The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point.
- **Micro-Method (Siwoloboff Method):** A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is taken as the boiling point.

Solubility Determination


The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.

- **Sample Preparation:** An excess amount of the solute is added to a known volume of the solvent (e.g., water) in a flask.
- **Equilibration:** The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The mixture is allowed to stand, and the undissolved solute is separated from the saturated solution by centrifugation or filtration.
- **Analysis:** The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or

high-performance liquid chromatography (HPLC).

Workflow for Physical Property Analysis

The following diagram illustrates a typical workflow for the synthesis and physical property characterization of a deuterated compound like **1-Chloro-4-phenoxybenzene-d5**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Physical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. 1-Chloro-4-phenoxybenzene(7005-72-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Benzene, 1-chloro-4-phenoxy- (CAS 7005-72-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cdn isotopes.com [cdn isotopes.com]
- 5. Benzene, 1-chloro-4-phenoxy- [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-Chlorophenyl phenyl ether | C₁₂H₉ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CAS # 7005-72-3, 4-Chlorodiphenyl ether, 1-Chloro-4-phenoxybenzene, 4-Chlorophenyl phenyl ether - chemBlink [chemblink.com]
- To cite this document: BenchChem. [1-Chloro-4-phenoxybenzene-d5 physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044233#1-chloro-4-phenoxybenzene-d5-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com